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molecular formula C11H17NO2 B1311799 {4-[2-(Dimethylamino)ethoxy]phenyl}methanol CAS No. 131028-54-1

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol

Cat. No. B1311799
M. Wt: 195.26 g/mol
InChI Key: YRIVJGAEWBORLY-UHFFFAOYSA-N
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Patent
US06005102

Procedure details

To a stirred solution of the aldehyde 2c (5.9 g, 0.031 mol, 1.0 eq.) in methanol (20 mL) at 22° C. sodium borohydride (0.58 g, 0.015 mol, 0.5 eq.) is added in portions. The reaction is stirred for 30 min. TLC at this point shows no starting material, mostly product (EtOAc/hexane/triethylamine 5:5: 1). The reaction mixture is diluted with water (50 mL), extracted with methylene chloride (3×40 mL), and dried over MgSO4. The solution is concentrated on a rotary evaporator to give 5.25 g (88%) of the alcohol 3c as a thick oil.
[Compound]
Name
aldehyde
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
EtOAc hexane triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][CH2:4][O:5][C:6]([CH3:8])=O.CC[CH2:11][CH2:12][CH2:13][CH3:14].[CH2:15]([N:17]([CH2:20]C)CC)C.[CH3:22][OH:23]>O>[CH3:15][N:17]([CH3:20])[CH2:3][CH2:4][O:5][C:6]1[CH:8]=[CH:14][C:13]([CH2:22][OH:23])=[CH:12][CH:11]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
aldehyde
Quantity
5.9 g
Type
reactant
Smiles
Name
Quantity
0.58 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
EtOAc hexane triethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC.C(C)N(CC)CC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(CCOC1=CC=C(CO)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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